molecular formula C19H17NO2 B12606488 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester CAS No. 651053-67-7

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester

Cat. No.: B12606488
CAS No.: 651053-67-7
M. Wt: 291.3 g/mol
InChI Key: SMZCDYSNYDWUQX-UHFFFAOYSA-N
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Description

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid ester

Preparation Methods

The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester typically involves several steps. One common method is the esterification of 1(4H)-Pyridinecarboxylic acid with 4-(2-methylphenyl)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group into an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions often require specific catalysts and conditions, such as concentrated sulfuric acid for nitration or iron(III) chloride for halogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can be compared with other similar compounds, such as:

    Benzoic acid, 4-methylphenyl ester: This compound has a similar ester functional group but lacks the pyridine ring, making it less versatile in certain applications.

    Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound contains a phosphoric acid ester instead of a carboxylic acid ester, leading to different chemical properties and applications.

    4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different functional groups and biological activities.

The uniqueness of this compound lies in its combination of a pyridine ring with a carboxylic acid ester, providing a versatile scaffold for various chemical and biological applications.

Properties

CAS No.

651053-67-7

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

phenyl 4-(2-methylphenyl)-4H-pyridine-1-carboxylate

InChI

InChI=1S/C19H17NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-14,16H,1H3

InChI Key

SMZCDYSNYDWUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=CN(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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